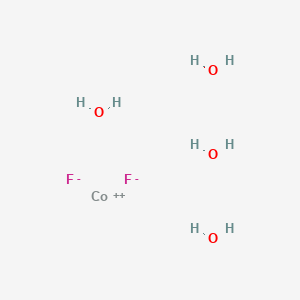

Cobalt(2+);difluoride;tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cobalt(2+);difluoride;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Co.2FH.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHUTFNEBYCZAF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[F-].[F-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CoF2H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647791 | |

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13817-37-3 | |

| Record name | Cobalt(2+) fluoride--water (1/2/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context of Cobalt Fluoride Research

The study of cobalt compounds dates back to ancient times, with cobalt being used to impart a deep blue color to glass and ceramics. americanelements.com The element itself was first isolated by Georg Brandt in 1732. americanelements.com The investigation of fluorine and its compounds, however, came much later due to the element's extreme reactivity. The isolation of fluorine by Henri Moissan in 1886 paved the way for the synthesis and study of a vast array of fluoride (B91410) compounds.

Research into metal fluorides, including those of cobalt, gained momentum in the 20th century. Early work focused on the fundamental synthesis and characterization of these compounds. The development of techniques for handling highly corrosive hydrofluoric acid was crucial for the preparation of hydrated metal fluorides like cobalt(II) fluoride tetrahydrate. chemicalbook.com The initial interest in cobalt fluorides was often tied to their potential use as fluorinating agents and in the preparation of other cobalt compounds. navimaks.comwikipedia.org The story of fluoride research is also deeply connected to dental health, with studies in the early 20th century revealing the role of fluoride in preventing tooth decay, which spurred broader investigations into fluoride chemistry. nih.govilikemyteeth.orgnih.gov

Interdisciplinary Relevance in Contemporary Chemical Science

Wet Chemical Synthesis from Cobalt Precursors

Wet chemical methods are commonly employed for the synthesis of cobalt(II) fluoride tetrahydrate due to their operational simplicity and control over the crystalline product. These methods typically involve the reaction of a cobalt(II) salt or oxide with a fluorine source in an aqueous medium.

A prevalent method for preparing cobalt(II) fluoride tetrahydrate involves the reaction of cobalt(II) hydroxide (B78521) (Co(OH)₂) with hydrofluoric acid (HF). chemicalbook.comwikipedia.org In this process, cobalt(II) hydroxide is dissolved in an aqueous solution of hydrofluoric acid. The resulting solution is then typically subjected to evaporation or crystallization to yield the pink, orthogonal crystals of CoF₂·4H₂O. chemicalbook.comwikipedia.org The fundamental reaction can be represented as:

Co(OH)₂(s) + 2HF(aq) + 2H₂O(l) → CoF₂·4H₂O(s)

The cobalt(II) hydroxide precursor itself is precipitated as a solid when an alkali metal hydroxide is added to an aqueous solution of a Co²⁺ salt. wikipedia.org

Another effective wet synthesis route utilizes cobalt(II) hydroxo-carbonate (Co(OH)ₓ(CO₃)ᵧ) as the starting material. This method involves reacting cobalt(II) hydroxo-carbonate with hydrofluoric acid solutions. This reaction is advantageous as it uses a more complex but often readily available cobalt precursor. The reaction proceeds with the dissolution of the cobalt salt and the evolution of carbon dioxide gas, followed by the crystallization of cobalt(II) fluoride tetrahydrate from the solution. boulingchem.com The enthalpy of this reaction has been determined using calorimetric methods, providing important thermodynamic data for process optimization.

Cobalt(II) fluoride tetrahydrate can also be synthesized by reacting cobalt(II) oxide (CoO) or cobalt(II) carbonate (CoCO₃) with aqueous hydrofluoric acid. wikipedia.orgboulingchem.comwikipedia.org The reactions are as follows:

CoO(s) + 2HF(aq) + 3H₂O(l) → CoF₂·4H₂O(s) vulcanchem.com CoCO₃(s) + 2HF(aq) + 3H₂O(l) → CoF₂·4H₂O(s) + CO₂(g) boulingchem.com

In these syntheses, the cobalt precursor is added to hydrofluoric acid, leading to the formation of a solution from which the tetrahydrate can be crystallized upon cooling or evaporation. boulingchem.com The reaction with cobalt(II) carbonate is characterized by the effervescence of carbon dioxide. boulingchem.com

Table 1: Overview of Wet Chemical Synthesis Methods

| Precursor | Reagent | Product | Key Feature | Reference |

| Cobalt(II) Hydroxide | Hydrofluoric Acid | Cobalt(II) Fluoride Tetrahydrate | Direct reaction in aqueous solution. | chemicalbook.com |

| Cobalt(II) Hydroxo-carbonate | Hydrofluoric Acid | Cobalt(II) Fluoride Tetrahydrate | Utilizes a mixed-anion precursor. | |

| Cobalt(II) Oxide | Hydrofluoric Acid | Cobalt(II) Fluoride Tetrahydrate | Forms water as a byproduct. | wikipedia.orgvulcanchem.com |

| Cobalt(II) Carbonate | Hydrofluoric Acid | Cobalt(II) Fluoride Tetrahydrate | Accompanied by CO₂ evolution. | boulingchem.com |

Dry Synthesis Methodologies and Considerations

While wet methods yield the tetrahydrate, dry synthesis methods are primarily used to produce anhydrous cobalt(II) fluoride (CoF₂). These methods typically involve high-temperature reactions. For instance, anhydrous CoF₂ can be prepared by reacting anhydrous cobalt(II) chloride or oxide in a stream of hydrogen fluoride at elevated temperatures. chemicalbook.comwikipedia.org Another high-temperature method involves the direct combination of fluorine gas with cobalt metal, which can produce a mixture of CoF₂ and CoF₃. chemicalbook.comwikipedia.org These anhydrous products are crucial for applications where the presence of water is detrimental.

Preparation of Anhydrous Cobalt(II) Fluoride from Tetrahydrate Precursors

The conversion of CoF₂·4H₂O to anhydrous α-CoF₂ is a critical step for its use in applications like lithium-ion batteries. wsu.edu This is achieved through thermal dehydration. chemicalbook.comwikipedia.org Studies have shown that the dehydration process is not a simple one-step removal of water. The decomposition of CoF₂·4H₂O to α-CoF₂ occurs in two main irreversible steps. wsu.edu

Under controlled heating, CoF₂·4H₂O first dehydrates to an amorphous intermediate, identified as CoF₂·0.5H₂O, in the temperature range of 80 to 175 °C. wsu.edu Further heating between 175 and 300 °C leads to the formation of the anhydrous α-CoF₂ phase. wsu.edu The resulting α-CoF₂ is stable up to at least 400 °C. wsu.edu It is important to control the atmosphere during dehydration; heating in an oxidizing atmosphere like air can lead to the formation of cobalt oxides, whereas a reducing or inert atmosphere preserves the fluoride. rsc.orgrsc.org

Table 2: Dehydration Pathway of Cobalt(II) Fluoride Tetrahydrate

| Temperature Range (°C) | Process | Product | Reference |

| 80 - 175 | Initial Dehydration | Amorphous CoF₂·0.5H₂O | wsu.edu |

| 175 - 300 | Final Dehydration | Anhydrous α-CoF₂ | wsu.edu |

| >300 (in air) | Oxidation | Co₃O₄ | rsc.orgrsc.org |

Synthesis of Cobalt(II) Fluoride Tetrahydrate in Complex Formation

Cobalt(II) fluoride tetrahydrate can serve as a precursor in the synthesis of more complex coordination compounds. For example, it can be used in reactions with other ligands to form new cobalt(II) complexes. In some instances, the synthesis of a cobalt complex might start from a simple cobalt salt like cobalt(II) chloride, which then reacts with ligands in a solution that could implicitly lead to hydrated intermediates before forming the final complex. upm.edu.myresearchgate.net For instance, when precipitated from hydrofluoric acid, a crystalline hydrate with the composition CoF₂ · 5HF · 6H₂O can be formed. navimaks.com Furthermore, CoF₂·4H₂O, when combined with N-Heterocyclic Carbenes, acts as an effective catalyst for cross-coupling reactions to form unsymmetrical biaryls. alfachemic.comchemicalbook.com It is also a starting material for creating two-dimensional cobalt-fluoride-oxide nanosheets through thermal annealing. alfachemic.comchemicalbook.com

Crystallographic and Structural Elucidations of Cobalt 2+ ;difluoride;tetrahydrate

Orthorhombic Crystal Structure of Cobalt(2+);difluoride;tetrahydrate

This compound crystallizes in the orthorhombic system, characterized by three unequal crystallographic axes at right angles to each other. wikipedia.orgchemicalbook.comwikipedia.org This arrangement results in a distinct "red orthogonal crystal" appearance. wikipedia.orgchemicalbook.com The inclusion of four water molecules per formula unit into the crystal lattice significantly impacts its physical properties when compared to its anhydrous counterpart. The density of the tetrahydrate is 2.22 g/cm³, which is substantially lower than that of the anhydrous form due to the increased volume occupied by the water molecules. wikipedia.orgchemicalbook.comwikipedia.org Upon heating, the tetrahydrate undergoes decomposition, losing its water of crystallization around 300 °C. navimaks.com

Comparative Crystallography with Anhydrous Cobalt(II) Fluoride (B91410) (Rutile Structure)

In contrast to the hydrated form, anhydrous Cobalt(II) fluoride (CoF₂) adopts a tetragonal crystal system, specifically the rutile (TiO₂) structure. wikipedia.org This structure is more compact, with a density of 4.46 g/cm³. wikipedia.orgwikipedia.org The rutile lattice of CoF₂ features octahedrally coordinated cobalt centers with planar fluoride ions. wikipedia.org The space group for this tetragonal structure is P4₂/mnm. navimaks.com

The fundamental difference in crystal systems—orthorhombic for the tetrahydrate versus tetragonal for the anhydrous form—underpins their differing properties. The incorporation of water molecules into the lattice of the tetrahydrate expands the structure and lowers its symmetry from the higher-symmetry tetragonal system.

| Property | This compound (CoF₂·4H₂O) | Anhydrous Cobalt(II) Fluoride (CoF₂) |

|---|---|---|

| Crystal System | Orthorhombic wikipedia.orgchemicalbook.comwikipedia.org | Tetragonal (Rutile-type) wikipedia.org |

| Appearance | Red orthogonal crystals wikipedia.orgchemicalbook.com | Rosy-red tetragonal crystals nih.gov |

| Density | 2.22 g/cm³ wikipedia.orgchemicalbook.comwikipedia.org | 4.46 g/cm³ wikipedia.orgwikipedia.org |

| Space Group | Not specified in search results | P4₂/mnm navimaks.com |

| Lattice Parameters | Not specified in search results | a = 0.46951 nm, c = 0.3179 nm navimaks.com |

Coordination Geometry of the Cobalt(II) Center in Hydrate (B1144303) Form

In coordination compounds, the geometry around the central metal ion is a critical determinant of the material's properties. For cobalt(II) complexes, octahedral and tetrahedral geometries are common. wikipedia.org In the case of this compound, the Co²⁺ ion is situated in an octahedral coordination environment. This geometry is formed by the coordination of the cobalt center with a combination of fluoride ions and the oxygen atoms from the water molecules. While the precise arrangement and bond lengths are not detailed in the provided search results, the structure likely consists of [CoF₂(H₂O)₄] units where the two fluoride ions and four water molecules act as ligands, directly bonding to the central cobalt ion to complete the octahedral geometry. This is a common structural motif for hydrated metal halides.

Influence of Crystal Structure on Electronic Properties

The crystal structure, and specifically the coordination geometry of the Co²⁺ ion, has a profound influence on the electronic properties of the compound, such as its color and magnetic behavior. The pink-red color of CoF₂·4H₂O is characteristic of Co²⁺ in an octahedral environment. This coloration arises from the electronic d-d transitions of the cobalt ion, the energies of which are determined by the ligand field splitting imposed by the octahedral arrangement of water and fluoride ligands.

Furthermore, the arrangement of metal ions in the crystal lattice dictates the magnetic properties. Anhydrous CoF₂, with its rutile structure, is known to be antiferromagnetic at low temperatures (T_N = 37.7 K), a property that stems from the magnetic coupling between adjacent Co²⁺ ions through the fluoride ligands. wikipedia.org While specific magnetic data for the tetrahydrate is not available in the search results, the different spatial separation and orientation of the cobalt centers in the orthorhombic lattice, as compared to the anhydrous tetragonal lattice, would be expected to result in different magnetic interactions and properties. Studies on related binary fluorides have also shown that the incorporation of Co²⁺ into a host crystal lattice can significantly narrow the optical energy gap, highlighting the sensitivity of electronic structure to the crystalline environment. rsc.org

Spectroscopic Characterization of Cobalt 2+ ;difluoride;tetrahydrate and Its Derivatives

Infrared (IR) Spectroscopic Analysis of Vibrational Modes

Studies on related hydrated cobalt compounds, such as cobalt acetate (B1210297) tetrahydrate, show distinct IR absorption bands. For instance, the presence of water of crystallization is typically indicated by a broad band in the region of 3400-3500 cm⁻¹, which corresponds to the O-H stretching vibrations. researchgate.netresearchgate.net The deformation or bending mode of water molecules usually appears around 1600 cm⁻¹. The vibrations associated with the metal-ligand bonds, in this case, Co-F, would be expected at lower frequencies. For comparison, in carbonyl fluoride (B91410) (COF2), the C-F stretching modes are observed in the infrared spectrum. copernicus.orgnist.gov The analysis of these vibrational frequencies provides a fingerprint for the compound, confirming the presence of both water and fluoride ions in the coordination sphere of the cobalt(II) ion.

Interactive Table: Characteristic IR Bands in Related Hydrated Cobalt Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

| O-H Stretching (water) | ~3400-3500 | Cobalt Acetate Tetrahydrate researchgate.netresearchgate.net |

| H-O-H Bending (water) | ~1600 | Cobalt Acetate Tetrahydrate |

| C-F Stretching | Not directly applicable | Carbonyl Fluoride copernicus.orgnist.gov |

Electronic Absorption Spectroscopy (UV-Vis-NIR) for d-d Transitions and Ligand Field Effects

Electronic absorption spectroscopy, spanning the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, is instrumental in studying the electronic structure of transition metal complexes. For cobalt(II) compounds, which are typically high-spin with a d⁷ electron configuration in an octahedral environment, this technique probes the d-d electronic transitions.

The color of cobalt(II) fluoride tetrahydrate, which is a reddish crystalline solid, is a direct consequence of these d-d transitions. sigmaaldrich.comwikipedia.org The absorption of light in the visible region promotes electrons between the split d-orbitals. The energies of these transitions are sensitive to the nature of the ligands surrounding the Co(II) ion, an effect described by ligand field theory. rsc.org In CoF₂·4H₂O, the cobalt ion is coordinated by both fluoride ions and water molecules, creating a specific ligand field. researchgate.net The UV-Vis spectrum of Co(II) spinach plastocyanin, a related cobalt-containing biological molecule, also exhibits characteristic absorption bands that provide information about the metal-ligand interactions. acs.org By analyzing the positions and intensities of the absorption bands, key ligand field parameters can be determined, offering insights into the electronic and geometric structure of the complex.

X-ray Diffraction (XRD) Studies for Phase Identification and Structural Evolution

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of solid materials. For Cobalt(2+);difluoride;tetrahydrate, XRD analysis confirms its crystalline nature and provides precise information about the arrangement of atoms in the crystal lattice. The tetrahydrate form crystallizes in an orthorhombic system. wikipedia.org

XRD is also crucial for studying the structural evolution of the compound under different conditions, such as heating. Thermal treatment of CoF₂·4H₂O leads to dehydration, and XRD can identify the resulting phases. Studies have shown that the dehydration of cobalt(II) fluoride tetrahydrate proceeds through intermediate hydrates, such as CoF₂·2H₂O, before forming the anhydrous α-CoF₂. wsu.eduacs.org For example, research on the thermal behavior of related hydrated fluorides like (Co₁₋ₓFeₓ)²⁺Fe³⁺F₅(H₂O)₇ has demonstrated the power of high-temperature XRD (HT-XRD) in tracking phase transitions as a function of temperature. academie-sciences.fr These studies reveal the temperatures at which dehydration and structural changes occur, which is vital for synthesizing materials with specific crystalline phases. wsu.eduacs.org The anhydrous form, CoF₂, possesses a tetragonal rutile-type structure. wikipedia.orgmaterialsproject.org

Interactive Table: Crystallographic Data for Cobalt(II) Fluoride and its Hydrate (B1144303)

| Compound | Crystal System | Space Group | Reference |

| CoF₂·4H₂O | Orthorhombic | - | wikipedia.org |

| α-CoF₂ | Tetragonal | P4₂/mnm | wikipedia.orgmaterialsproject.org |

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. For cobalt compounds, Co L-edge and K-edge XAS are particularly informative. researchgate.netresearchgate.net

Co L-edge XAS probes the excitation of 2p electrons to unoccupied 3d orbitals, offering direct insight into the d-orbital splitting and the oxidation state of the cobalt ion. researchgate.net The spectral features, including the branching ratio and the relative intensities of the L₃ and L₂ peaks, are sensitive to the crystal structure and ligand environment. researchgate.netresearchgate.net Studies on various cobalt compounds have shown how these spectral characteristics change with the coordination geometry and the nature of the surrounding ligands. researchgate.net For instance, XAS can distinguish between different cobalt oxides and hydroxides based on their unique spectral fingerprints. researchgate.net In the context of CoF₂·4H₂O, XAS can confirm the +2 oxidation state of cobalt and provide details about the coordination environment created by the fluoride and water ligands. researchgate.netnims.go.jp Co K-edge XAS, on the other hand, involves the excitation of a 1s core electron and is sensitive to the coordination geometry and oxidation state of the cobalt center. rsc.orgnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Related Cobalt(II) Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying the structure and dynamics of molecules in solution. However, the paramagnetic nature of Co(II) presents challenges for standard high-resolution NMR. huji.ac.il The unpaired electrons in high-spin Co(II) complexes cause large chemical shifts and significant line broadening, making spectral interpretation difficult. mdpi.comrsc.org

Despite these challenges, paramagnetic NMR has been successfully applied to study Co(II)-containing systems, often by substituting Co(II) into proteins where it can act as a structural probe. acs.orgnih.gov The hyperfine-shifted resonances in the ¹H NMR spectra of these systems can provide detailed information about the active site structure. acs.orgnih.gov For instance, in Co(II)-substituted azurin, NMR has been used to confirm the coordination of specific amino acid residues to the cobalt center. nih.gov

Furthermore, ¹⁹F NMR can be a powerful tool for studying fluorine-containing compounds. nih.govnih.govacs.org The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, making it sensitive to the local chemical environment. nih.govacs.org In related metal-fluoride complexes, ¹⁹F NMR has been used to investigate spin-state modulation and the effects of ligand coordination. nih.gov While direct NMR data for CoF₂·4H₂O in solution is scarce due to its limited solubility and paramagnetic nature, the principles established from studies of related cobalt(II) and fluoride-containing systems are valuable for understanding its potential NMR characteristics. sigmaaldrich.comwikipedia.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, this method is essential to verify the stoichiometry of cobalt, fluorine, and, indirectly through thermogravimetric analysis, water.

Commercial suppliers of high-purity cobalt(II) fluoride tetrahydrate provide detailed elemental analysis data, which confirms the compound's composition and quantifies any trace metal impurities. sigmaaldrich.com For example, a typical analysis might show an assay of 98-102% (by complexometric titration) and specify the maximum levels of trace metal contaminants such as aluminum, copper, iron, potassium, magnesium, sodium, and lead. sigmaaldrich.com This verification is crucial for ensuring the purity of the material used in research and other applications. The analysis of related cobalt porphyrin complexes also relies on elemental analysis to confirm their composition.

Interactive Table: Typical Elemental Purity of Cobalt(II) Fluoride Tetrahydrate (99.9% trace metals basis)

| Element | Maximum Concentration (ppm) |

| Aluminum (Al) | <20 sigmaaldrich.com |

| Copper (Cu) | <20 sigmaaldrich.com |

| Iron (Fe) | <20 sigmaaldrich.com |

| Potassium (K) | <20 sigmaaldrich.com |

| Magnesium (Mg) | <20 sigmaaldrich.com |

| Sodium (Na) | <20 sigmaaldrich.com |

| Lead (Pb) | <20 sigmaaldrich.com |

| Anion Traces | |

| Chloride (Cl⁻) | ≤20 sigmaaldrich.com |

Thermodynamic and Thermal Dehydration Studies of Cobalt 2+ ;difluoride;tetrahydrate

Dehydration Pathways and Intermediate Hydration States (e.g., CoF₂·0.5H₂O, CoF₂·H₂O)

The pathway through which CoF₂·4H₂O loses its water molecules upon heating is a subject of conflicting reports. Integrated structural, thermogravimetric, and calorimetric analyses suggest that the decomposition is an irreversible, two-step process. wsu.eduacs.org

In this proposed pathway, CoF₂·4H₂O first dehydrates to an amorphous intermediate, cobalt(II) fluoride (B91410) hemihydrate (CoF₂·0.5H₂O). wsu.eduacs.org This hemihydrate is a distinct, stable intermediate phase before further decomposition. wsu.eduacs.org The final step involves the dehydration of CoF₂·0.5H₂O to form the anhydrous α-CoF₂. wsu.eduacs.org

Conversely, other studies using the tensimetry method with a membrane null manometer have identified a different intermediate. spbu.ru This research indicates that the dehydration of CoF₂·4H₂O proceeds via the formation of cobalt(II) fluoride monohydrate (CoF₂·H₂O), losing three of its four water molecules in the first step. spbu.ru

Further complicating the picture, earlier thermogravimetric analysis by other researchers proposed a three-step mechanism involving intermediates such as CoF₂·0.9H₂O and CoF₂·0.4H₂O. wsu.edu The existence of these varied proposed pathways highlights the sensitivity of the dehydration process to the specific experimental conditions. wsu.eduacs.org

| Proposed Pathway | Intermediate Hydrate(s) | Final Product | Supporting Study Citation |

|---|---|---|---|

| Step 1: CoF₂·4H₂O → CoF₂·0.5H₂O Step 2: CoF₂·0.5H₂O → α-CoF₂ | CoF₂·0.5H₂O (amorphous) | α-CoF₂ | wsu.edu, acs.org |

| Step 1: CoF₂·4H₂O → CoF₂·H₂O Step 2: CoF₂·H₂O → α-CoF₂ | CoF₂·H₂O | α-CoF₂ | spbu.ru |

| Step 1: CoF₂·4H₂O → CoF₂·0.9H₂O Step 2: CoF₂·0.9H₂O → CoF₂·0.4H₂O Step 3: CoF₂·0.4H₂O → α-CoF₂ | CoF₂·0.9H₂O, CoF₂·0.4H₂O | α-CoF₂ | wsu.edu |

Temperature Dependence of Dehydration Processes

The temperatures at which the dehydration steps occur are highly dependent on the experimental conditions, such as heating rate and atmosphere, and vary across different studies.

Under differential scanning calorimetry (DSC) conditions with a heating rate of 10 °C/min, the dehydration of CoF₂·4H₂O to the amorphous CoF₂·0.5H₂O intermediate occurs in the temperature range of 80 °C to 175 °C. wsu.eduacs.orgacs.org The subsequent dehydration of the hemihydrate to anhydrous α-CoF₂ takes place between 175 °C and 300 °C. wsu.eduacs.orgacs.org The resulting α-CoF₂ phase remains stable up to 400 °C. wsu.eduacs.orgacs.org

In contrast, tensimetry studies have reported different temperature intervals for a pathway involving a monohydrate intermediate. The first dehydration step, forming CoF₂·H₂O, was observed between 295 K and 345 K (22 °C to 72 °C). spbu.ru The complete dehydration of the monohydrate then occurs in the temperature range of 350 K to 380 K (77 °C to 107 °C). spbu.ru

Earlier thermogravimetric analysis (TGA) reported yet another set of temperature ranges, with no water loss below 120 °C, followed by the loss of approximately three water molecules to form CoF₂·0.9H₂O up to 310 °C, and further dehydration to CoF₂·0.4H₂O up to 440 °C, with complete dehydration occurring at 500 °C. wsu.edu

| Dehydration Step | Temperature Range (°C) | Experimental Conditions | Supporting Study Citation |

|---|---|---|---|

| CoF₂·4H₂O → CoF₂·0.5H₂O | 80 - 175 | DSC at 10 °C/min | wsu.edu, acs.org, acs.org |

| CoF₂·0.5H₂O → α-CoF₂ | 175 - 300 | DSC at 10 °C/min | wsu.edu, acs.org, acs.org |

| CoF₂·4H₂O → CoF₂·H₂O | 22 - 72 | Tensimetry with membrane null manometer | spbu.ru |

| CoF₂·H₂O → α-CoF₂ | 77 - 107 | Tensimetry with membrane null manometer | spbu.ru |

| CoF₂·4H₂O → CoF₂·0.9H₂O | 120 - 310 | TGA | wsu.edu |

| CoF₂·0.9H₂O → CoF₂·0.4H₂O | 310 - 440 | TGA | wsu.edu |

| CoF₂·0.4H₂O → α-CoF₂ | 440 - 500 | TGA | wsu.edu |

Calorimetric Analysis of Formation Enthalpies and Dehydration Processes (DSC)

Calorimetric studies have been crucial in determining the thermodynamic characteristics of cobalt(II) fluoride hydrates. Dissolution calorimetry has been used to determine the standard enthalpy of formation (ΔH⁰f 298) for CoF₂·4H₂O as -1881 ± 20 kJ/mol and -1865 ± 18 kJ/mol in separate determinations. spbu.ru The same study calculated the enthalpy of formation for the CoF₂·H₂O intermediate to be -901 ± 19 kJ/mol. spbu.ru

Differential Scanning Calorimetry (DSC) analysis shows that the dehydration process is endothermic. wsu.edu The DSC curve for the decomposition of CoF₂·4H₂O reveals a major endothermic event corresponding to the primary phase transition. wsu.edu Although it appears as a single event, the asymmetry of the response curve suggests a hidden, second endothermic event of low magnitude. wsu.edu The low average enthalpy of dehydration indicates that the water molecules are loosely associated within the crystal lattice of CoF₂·4H₂O. wsu.edu

| Compound | ΔH⁰f 298 (kJ/mol) | Supporting Study Citation |

|---|---|---|

| Cobalt(2+);difluoride;tetrahydrate (CoF₂·4H₂O) | -1881 ± 20 / -1865 ± 18 | spbu.ru |

| Cobalt(II) fluoride monohydrate (CoF₂·H₂O) | -901 ± 19 | spbu.ru |

Thermogravimetric Analysis (TGA) for Mass Loss and Thermal Stability

Thermogravimetric analysis (TGA) quantifies the mass loss of a sample as a function of temperature, providing clear evidence for the dehydration steps. For CoF₂·4H₂O, TGA performed at a heating rate of 10 °C/min shows two distinct weight-loss steps. wsu.edu

The first, and most significant, weight loss of approximately 39% occurs by 175 °C. wsu.edu This corresponds to the loss of 3.5 water molecules, leading to the formation of the CoF₂·0.5H₂O intermediate. wsu.edu A second, more gradual weight loss of about 4% is observed between 175 °C and 300 °C, which represents the removal of the final 0.5 water molecules to yield anhydrous α-CoF₂. wsu.edu The small mass loss in the second step could lead to it being overlooked, potentially causing the dehydration to be misinterpreted as a direct decomposition from the tetrahydrate to the anhydrous form. acs.org The final α-CoF₂ product is thermally stable up to at least 400 °C. wsu.eduacs.org

Kinetic Analysis of Dehydration Mechanisms

Three different regions of kinetic activity have been identified:

The initial activation energy for the dehydration of CoF₂·4H₂O is approximately 69 kJ/mol. wsu.eduacs.org

As the mass loss continues, the activation energy abruptly increases to about 98 kJ/mol. wsu.edu The average activation energy in this region is reported as 70 kJ/mol. wsu.edu

Towards the end of the thermal analysis, the activation energy experiences another sharp increase to 112 kJ/mol. wsu.edu

These distinct changes in activation energy are inconsistent with a single-step reaction and support a multi-step decomposition pathway from CoF₂·4H₂O to α-CoF₂ via the CoF₂·0.5H₂O intermediate. wsu.eduacs.org

| Decomposition Stage | Activation Energy (Ea) | Supporting Study Citation |

|---|---|---|

| Initial Dehydration | ~69 kJ/mol | wsu.edu, acs.org |

| Intermediate Stage | ~98 kJ/mol (average 70 kJ/mol) | wsu.edu |

| Final Stage | 112 kJ/mol | wsu.edu |

Coordination Chemistry and Supramolecular Assembly Involving Cobalt 2+ ;difluoride;tetrahydrate

Formation of Cobalt(II) Complexes with Nitrogen-Donor Ligands (e.g., Imidazole (B134444), Pyrazinecarboxamide)

Cobalt(II) difluoride serves as a precursor for the synthesis of various coordination complexes with nitrogen-donor ligands. The reaction typically involves the displacement of the coordinated water molecules in the tetrahydrate by the incoming nitrogen-containing ligand.

Similarly, pyrazinecarboxamide (pca), another nitrogen-donor ligand, forms complexes with cobalt(II). For instance, a mononuclear cobalt(II) complex has been synthesized using pyrazine-2-carboxamide and 2-nitrobenzoic acid, resulting in an octahedral coordination geometry around the cobalt center, with water molecules occupying the axial positions. nsf.govresearchgate.net While this synthesis starts from cobalt acetate (B1210297), it demonstrates the favorable formation of octahedral cobalt complexes with pyrazinecarboxamide. Reaction of cobalt(II) chloride with pyrazine (B50134) under hydrothermal conditions also yields coordination polymers with octahedrally coordinated Co(II). rsc.org It is characteristic for cobalt(II) to form six-coordinate complexes with such ligands.

| Ligand | Resulting Complex Formula (General) | Coordination Geometry |

| Imidazole (im) | [Co(im)₆]F₂·xH₂O researchgate.net | Octahedral researchgate.net |

| Pyrazinecarboxamide (pca) | [Co(pca)₂(H₂O)₂X₂] (X=anion) | Octahedral nsf.govresearchgate.net |

Ligand Exchange Reactions and Coordination Environment Changes

Ligand exchange reactions are fundamental to the coordination chemistry of cobalt(II). When cobalt(II) difluoride tetrahydrate is dissolved in water, it forms the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which has a characteristic pink color. These coordinated water molecules can be readily substituted by other ligands.

The replacement of water ligands by stronger-field ligands or by ligands present in high concentrations drives the formation of new complexes. This process is often accompanied by a noticeable color change, which signals a change in the coordination environment of the cobalt(II) ion. For example, the addition of concentrated hydrochloric acid to a solution of [Co(H₂O)₆]²⁺ leads to the formation of the blue-colored tetrahedral [CoCl₄]²⁻ ion. chemscene.com This transformation involves both a change in ligand and a change in coordination geometry from octahedral to tetrahedral.

These substitution reactions in octahedral aqua cobalt complexes are generally understood to proceed through a dissociative interchange mechanism, where bond breaking is the initial step in forming the activated complex. acs.org The dynamics of these ligand exchange processes can be extremely fast, occurring on timescales from picoseconds to nanoseconds. acs.org

Role of Fluoride (B91410) Ions in Supramolecular Architectures and Hydrogen Bonding

In complexes synthesized from cobalt(II) difluoride, the fluoride ions, even when not directly coordinated to the metal center, are pivotal in establishing extended supramolecular structures. Their primary role is as potent hydrogen bond acceptors. nsf.gov Although the fluorine atom in organic molecules is often considered a weak hydrogen bond acceptor, metal fluorides are capable of forming strong hydrogen bonds. researchgate.net

In the crystal structure of [Ni(im)₆]F₂·5H₂O, which serves as a model for the analogous cobalt complex, strong intramolecular and intermolecular hydrogen bonds are observed between the uncoordinated fluoride ions, the nitrogen atoms of the imidazole rings, and the hydroxyl groups of the lattice water molecules. researchgate.net This extensive network of hydrogen bonds is critical in stabilizing the crystal packing.

The ability of a metal-bound fluoride to accept a hydrogen bond can lead to the formation of more complex structures, such as bifluoride ([FHF]⁻) complexes. york.ac.uk This occurs when hydrogen fluoride, potentially formed during a reaction, is trapped by a hydrogen bond to a metal fluoride. york.ac.uk The interaction between a covalently bound metal-fluoride and HF is generally weaker than the hydrogen bond in the free bifluoride anion but is still categorized as a strong interaction. acs.org This capacity for hydrogen bonding allows fluoride ions to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional supramolecular networks. nsf.gov

Octahedral and Tetrahedral Geometries in Cobalt(II) Complexes

Cobalt(II) complexes are well-known for adopting either octahedral or tetrahedral coordination geometries, and sometimes square pyramidal or trigonal bipyramidal. researchgate.netmdpi.com The choice between these geometries is influenced by several factors, including the size and electronic properties of the ligands, and the crystal field stabilization energy (CFSE).

Generally, cobalt(II) complexes are octahedral or tetrahedral. researchgate.net Octahedral complexes are common, especially with small ligands like water. However, with larger ligands, such as chloride ions, steric hindrance can favor the formation of a four-coordinate tetrahedral complex over a six-coordinate octahedral one. chemscene.com

In some intricate structures, it is possible for both tetrahedral and octahedral cobalt(II) sites to coexist within the same compound. mdpi.com The electronic structure of tetrahedral cobalt(II) complexes has been a subject of significant study. The preference for one geometry over the other can sometimes be subtle, with both forms existing in equilibrium.

Synthesis and Characterization of Novel Cobalt(II) Fluoride Complexes

The synthesis of novel cobalt(II) fluoride complexes often starts with cobalt(II) difluoride or by generating the fluoride complex in situ. The reaction of cobalt(II) fluoride with imidazole, for example, yields crystalline products of the type [Co(im)₆]F₂·xH₂O. researchgate.net These complexes can be characterized by a suite of analytical techniques.

Elemental analysis is used to determine the empirical formula, while molar conductance measurements can confirm the ionic nature of the complex, for instance, distinguishing between coordinated and free fluoride ions. researchgate.net Magnetic moment measurements and electronic absorption (UV-Vis) spectroscopy are crucial for determining the geometry of the complex; for example, the spectral data for the hexaimidazolecobalt(II) fluoride complex are consistent with an octahedral geometry. researchgate.netmdpi.com

X-ray crystallography provides definitive structural information, revealing bond lengths, bond angles, and the details of the supramolecular assembly through hydrogen bonding. researchgate.net For instance, the crystal structure of a nickel analogue shows the nickel atom surrounded by six nitrogen atoms from imidazole, with uncoordinated fluoride ions participating in a hydrogen-bonding network. researchgate.net Infrared (IR) spectroscopy helps in identifying the coordination of the ligands by observing shifts in the vibrational frequencies of functional groups upon bonding to the metal center. researchgate.net

Investigations into the Magnetic Properties and Electronic Spin States of Cobalt 2+ ;difluoride;tetrahydrate

Antiferromagnetic Behavior of Cobalt(II) Fluoride (B91410) Hydrates

Cobalt(II) fluoride exists in both anhydrous (CoF₂) and hydrated forms, with the tetrahydrate (CoF₂·4H₂O) being a notable example. The anhydrous form, CoF₂, is known to be antiferromagnetic at low temperatures, with a Néel temperature (Tₙ) of 37.7 K. wikipedia.org In an antiferromagnetic material, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net magnetic moment of zero in the absence of an external magnetic field.

The introduction of water molecules in the crystal lattice to form hydrates like CoF₂·4H₂O can influence the magnetic exchange pathways and, consequently, the magnetic ordering. While the primary magnetic interaction in these compounds is often antiferromagnetic, the specific nature and strength of this interaction can be modulated by the coordination environment of the Co(II) ions. mdpi.comrsc.org The presence of bridging ligands, in this case, potentially involving the water molecules or fluoride ions, facilitates the superexchange mechanism that governs the antiferromagnetic coupling between the cobalt centers. rsc.org

The study of piezomagnetism in CoF₂ has provided further insights into its antiferromagnetic structure. ras.ru Piezomagnetism refers to the appearance of a net magnetic moment upon the application of mechanical stress, a phenomenon allowed by the magnetic symmetry of certain antiferromagnetic crystals. ras.ru This effect underscores the intricate relationship between the crystal lattice and the magnetic ordering within the material.

Magnetic Susceptibility Measurements and Temperature Dependence

Magnetic susceptibility (χ) is a key parameter for characterizing the magnetic properties of a material. It quantifies the degree of magnetization of a material in response to an applied magnetic field. For paramagnetic substances, the magnetic susceptibility is positive and its temperature dependence often follows the Curie-Weiss law, particularly at higher temperatures. researchgate.netaps.org

The molar magnetic susceptibility (χₘ) of CoF₂ has been reported as +9490.0·10⁻⁶ cm³/mol. fizika.si The temperature dependence of the magnetic susceptibility of cobalt(II) complexes provides valuable information about the nature of the magnetic interactions. In many high-spin Co(II) systems, the product of the molar magnetic susceptibility and temperature (χT) is monitored as a function of temperature. fsu.edu The value of χT at room temperature for a high-spin Co(II) ion (S = 3/2) is typically higher than the spin-only value due to significant unquenched orbital angular momentum. fsu.edu

For instance, in some Co(II) complexes, the χT value at 300 K can be around 2.80 cm³ mol⁻¹ K, corresponding to an effective magnetic moment (μeff) of approximately 4.73 μB. researchgate.net As the temperature is lowered, a decrease in the χT value often indicates the presence of antiferromagnetic coupling between the Co(II) centers. researchgate.netfsu.edu The Curie-Weiss law, χ = C / (T - θ), where C is the Curie constant and θ is the Weiss constant, can be applied to the high-temperature region of the susceptibility data. A negative Weiss constant is indicative of dominant antiferromagnetic interactions. researchgate.net For example, a Weiss constant of -53.89 K has been observed in a dinuclear cobalt(II) complex, signifying strong antiferromagnetic coupling. researchgate.net

The following table provides an example of magnetic susceptibility data for a related iron(II) hydrate (B1144303), which exhibits similar antiferromagnetic behavior.

| Temperature (K) | Magnetic Susceptibility (arbitrary units) |

| 4.2 | Low |

| 1.0 (approx. Tₙ) | Peak Susceptibility |

| 0.35 | Decreased |

This table is illustrative of the expected behavior for an antiferromagnet like FeCl₂·4H₂O around its Néel temperature. dtic.mil A similar trend would be expected for CoF₂·4H₂O, with the peak occurring at its specific ordering temperature.

Spin-Hamiltonian Formalism and Exchange Interactions in Cobalt(II) Systems

The magnetic properties of cobalt(II) complexes are often described using the spin-Hamiltonian formalism. researchgate.netcdnsciencepub.comresearchgate.net This approach provides a phenomenological model to understand the splitting of the electronic spin levels in the absence and presence of a magnetic field. For a high-spin Co(II) ion (S = 3/2), the spin-Hamiltonian includes terms for the zero-field splitting (ZFS) and the Zeeman interaction. The ZFS arises from the interplay of the ligand field and spin-orbit coupling, which lifts the degeneracy of the spin sublevels even without an external magnetic field. fsu.edu

The ZFS is typically parameterized by the axial (D) and rhombic (E) parameters. fsu.edu The sign and magnitude of these parameters are crucial in determining the magnetic anisotropy of the complex. mdpi.comacs.org For instance, a negative D value corresponds to an easy-axis of magnetization, while a positive D value indicates an easy-plane of magnetization. mdpi.comacs.org

Exchange interactions between neighboring Co(II) ions are a critical aspect of the magnetic behavior of polynuclear complexes and solid-state materials like CoF₂·4H₂O. aps.org These interactions, which can be either ferromagnetic (promoting parallel spin alignment) or antiferromagnetic (promoting antiparallel spin alignment), are mediated through bridging ligands via the superexchange mechanism. mdpi.comrsc.org The strength of the exchange interaction is quantified by the exchange coupling constant, J. A negative J value typically signifies antiferromagnetic coupling. In some cobalt(II) complexes with radical ligands, extremely strong antiferromagnetic exchange interactions have been observed. rsc.org

The theoretical framework for spin-Hamiltonian parameters in low-spin cobalt(II) complexes has been developed to a high order of perturbation theory, considering factors like spin-orbit mixing of excited states and configuration interaction. researchgate.netcdnsciencepub.com

Influence of Crystal Field and Ligand Environment on Magnetic Anisotropy

The magnetic anisotropy of a cobalt(II) complex is profoundly influenced by the crystal field and the nature of the surrounding ligands. mdpi.comrsc.orgrsc.orgresearchgate.net The crystal field, generated by the electrostatic interaction between the metal ion and the ligands, lifts the degeneracy of the d-orbitals. In an octahedral environment, the ground state of a high-spin Co(II) ion is a ⁴T₁g term, which possesses unquenched orbital angular momentum. acs.org This orbital contribution is a key factor leading to the large magnetic anisotropy often observed in Co(II) complexes. fsu.edu

The geometry of the coordination sphere plays a critical role. Distortions from ideal symmetries, such as octahedral or tetrahedral, can significantly impact the zero-field splitting parameters and thus the magnetic anisotropy. mdpi.comacs.org For example, trigonal prismatic geometry in hexa-coordinate Co(II) complexes often leads to negative axial magnetic anisotropy. mdpi.com The nature of the donor atoms in the ligands also has a substantial effect. rsc.orgrsc.orgresearchgate.net Heavier donor atoms can enhance magnetic anisotropy, not just through their own larger spin-orbit coupling constants, but also by influencing the ligand field strength. fsu.edu

In the case of CoF₂·4H₂O, the coordination environment of the Co(II) ion consists of fluoride ions and water molecules. The relative arrangement and bonding characteristics of these ligands dictate the local symmetry and the crystal field splitting, which in turn governs the magnetic anisotropy of the compound. The study of various cobalt(II) complexes has shown that magnetic anisotropy can be effectively tuned by modifying the coordination environment. mdpi.com

Ground State Spin Determination

The determination of the ground state spin is fundamental to understanding the magnetic properties of any cobalt(II) compound. For mononuclear Co(II) complexes, the electronic configuration (d⁷) can result in either a low-spin (S = 1/2) or a high-spin (S = 3/2) state, depending on the strength of the ligand field. nih.govresearchgate.net In environments with strong ligand fields, the electrons preferentially pair up in the lower energy orbitals, leading to a low-spin state. Conversely, weak ligand fields result in a high-spin state, where the electrons occupy the d-orbitals to maximize the total spin multiplicity. researchgate.net

In the case of CoF₂·4H₂O, the Co(II) ion is in a high-spin state (S = 3/2). This is generally expected for complexes with halide and aqua ligands, which are considered weak-field ligands. The high-spin ground state is a prerequisite for the significant zero-field splitting and magnetic anisotropy observed in many Co(II) systems. fsu.edu

Experimental techniques such as magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy are crucial for determining the ground state spin. nih.gov Theoretical calculations, such as density functional theory (DFT), can also be employed to predict the relative energies of the different spin states and thus determine the ground state. nih.govresearchgate.net For Co(II) complexes, it is often the quartet (S = 3/2) state that is found to be the ground state. nih.gov The ground state of a Co(II) ion in a crystal field is a Kramers doublet, which is further split by magnetic exchange interactions upon magnetic ordering at low temperatures. researchgate.net

Advanced Material Applications Derived from Cobalt 2+ ;difluoride;tetrahydrate Research

Precursor for Energy Storage Materials (e.g., Lithium-Ion Battery Electrodes)

Cobalt(II) fluoride (B91410) tetrahydrate is instrumental in developing materials for lithium-ion batteries (LIBs). rsc.orgresearchgate.net Fluorine is a critical element in LIBs, enhancing the performance of electrolytes, additives, and binders. kouraglobal.com The compound is a precursor for cobalt fluoride (CoF2), a promising cathode material due to its high theoretical specific capacity. rsc.orgresearchgate.net

Researchers have synthesized CoF2/MWCNT (multi-walled carbon nanotube) nanocomposites using a method that involves precipitating cobalt precursors onto MWCNTs, followed by heat treatment with ammonium (B1175870) fluoride. rsc.org This process yields materials with improved reversible capacities and superior rate capabilities at high current densities. rsc.org To address capacity fading from cobalt dissolution, strategies like forming a cathode-electrolyte interphase layer with fluoroethylene carbonate-containing electrolytes and applying an aluminum oxide coating have been employed, resulting in significantly improved cycle life. rsc.org

Another innovative approach involves using a bimetallic zeolitic imidazolate framework to derive a CoF2/Fe2O3 nanocomposite. researchgate.net The resulting hybrid structure provides ample space to accommodate volume changes during cycling and facilitates better electrolyte penetration, leading to enhanced utilization of the active material and faster ion/electron transfer. researchgate.net

Below is a table summarizing the electrochemical performance of some cobalt fluoride-based cathode materials derived from research involving cobalt precursors.

Table 1: Electrochemical Performance of Cobalt Fluoride-Based Cathode Materials

| Material | Initial Discharge Capacity (mA h g⁻¹) | Capacity Retention | Cycling Conditions |

| CoF₂/MWCNT Nanocomposite | 554 | >200 mA h g⁻¹ after 500 cycles | 0.2C rate |

| CoF₂/Fe₂O₃ Nanocomposite | Not specified | 130.4 mA h g⁻¹ after 400 cycles | 100 mA g⁻¹ |

Catalytic Applications in Organic Transformations

Cobalt(II) fluoride tetrahydrate also demonstrates significant potential in the field of catalysis.

Biaryl Cross-Coupling Reactions

In organic synthesis, cobalt(II) fluoride tetrahydrate is employed as a catalyst for biaryl cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com When combined with N-Heterocyclic Carbenes (NHCs), it effectively catalyzes the reaction between aryl Grignard reagents and aryl or heteroaryl halides, leading to the formation of unsymmetrical biaryls. sigmaaldrich.comchemicalbook.com This provides a highly selective method for synthesizing these important organic compounds. researchgate.net The choice of the appropriate metal fluoride/NHC combination is crucial for suppressing the formation of undesirable homocoupling byproducts. researchgate.net Research has shown that combinations of NHCs with iron, cobalt, and nickel fluorides can be excellent catalysts for these reactions. researchgate.net

Oxygen Evolution Electrocatalysis

Cobalt(II) fluoride tetrahydrate is a precursor for synthesizing efficient electrocatalysts for the oxygen evolution reaction (OER), a key process in water splitting. sigmaaldrich.comchemicalbook.comalfachemic.com One method involves the rapid thermal annealing of cobalt(II) fluoride tetrahydrate to produce 2-dimensional cobalt-fluoride-oxide nanosheets. sigmaaldrich.comchemicalbook.com These nanosheets act as effective OER electrocatalysts. sigmaaldrich.comchemicalbook.com Additionally, a nanostructured nickel and cobalt fluoride catalyst has been developed that shows promise as a robust, non-noble metal catalyst for OER. nih.gov Research has also demonstrated that a quasi-single-crystalline cobalt fluoride can efficiently catalyze OER, with its surface evolving into cobalt oxy/hydroxide (B78521) during the reaction, which is the active catalytic phase. researchgate.net

Fabrication of Two-Dimensional Cobalt-Fluoride-Oxide Phases

Cobalt(II) fluoride tetrahydrate is a key starting material for the fabrication of two-dimensional (2D) cobalt-fluoride-oxide materials. sigmaaldrich.comchemicalbook.com A rapid thermal annealing process, where the tetrahydrate is heated in an alumina (B75360) furnace, results in the formation of 2D nanosheets. sigmaaldrich.comchemicalbook.com This method provides a straightforward route to these novel materials, which have potential applications in catalysis and other areas due to their unique structure and properties. sigmaaldrich.comchemicalbook.com

Role in Optical Deposition and Optical Quality Enhancement

Fluoride compounds, including those derived from cobalt(II) fluoride tetrahydrate, are utilized in optical deposition. americanelements.com Cobalt(II) fluoride is used for optical deposition and significantly improves the optical quality of the resulting materials. wikipedia.orgfuncmater.com High-purity compositions of cobalt(II) fluoride enhance both optical quality and its utility as a scientific standard. americanelements.com

Theoretical and Computational Investigations of Cobalt 2+ ;difluoride;tetrahydrate

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. youtube.com It is a widely accepted theoretical alternative to wave-function based methods, offering a favorable balance between computational cost and accuracy. researchgate.net The core principle of DFT is that all the properties of a system can be determined from its electron density, ρ(r). researchgate.net This allows for the calculation of key characteristics like total energy, electronic states, and charge density distribution, which are fundamental to understanding chemical bonding and stability. youtube.com

While specific, in-depth DFT studies focused solely on cobalt(II) fluoride (B91410) tetrahydrate are not extensively documented in the reviewed literature, calculations on related compounds provide a clear indication of the method's utility. For instance, ab initio calculations based on DFT have been successfully performed on anhydrous cobalt(II) fluoride (CoF₂), revealing its electronic and magnetic properties. researchgate.net Such studies typically employ methods like the full-potential linearized augmented plane wave (FLAPW) to solve the Kohn-Sham equations, providing data on magnetic moments and the electronic band structure. researchgate.net

For cobalt(II) fluoride tetrahydrate, DFT calculations could elucidate:

Optimized Geometry: Determining the most stable atomic arrangement, including bond lengths and angles between the cobalt ion, fluoride ions, and the water molecules of hydration.

Electronic Properties: Calculating the band structure and density of states (DOS) to understand the nature of the electronic orbitals, particularly the cobalt 3d orbitals, and the HOMO-LUMO gap, which relates to the material's reactivity and optical properties.

Bonding Analysis: Investigating the nature of the coordinate bonds between the cobalt cation and the ligands (F⁻ and H₂O) through analysis of electron density distribution and charge transfer.

Thermodynamic Stability: Computing the formation energy to assess the compound's stability relative to other phases or decomposition products.

DFT serves as a foundational tool, providing the electronic-level data necessary for higher-level simulations and for interpreting experimental results.

Molecular Dynamics Simulations for Structural Behavior

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information on the structural behavior, dynamics, and thermodynamic properties of materials.

Direct MD simulation studies on cobalt(II) fluoride tetrahydrate are not prominent in the available literature. However, the methodology has been extensively applied to analogous systems, such as other hydrated ions and fluoride-containing solutions, demonstrating its potential. mdpi.commdpi.com Advanced techniques like Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations are particularly powerful for hydrated metal complexes. mdpi.com In this approach, the chemically active center (e.g., the cobalt ion and its first hydration shell) is treated with high-level quantum mechanics, while the surrounding bulk solvent is modeled using more computationally efficient classical mechanics. mdpi.com

An MD simulation of cobalt(II) fluoride tetrahydrate could investigate:

Hydration Structure: Characterizing the coordination geometry of water molecules and fluoride ions around the Co²⁺ ion, including the structure of the first and second hydration shells. This is often visualized using radial distribution functions (RDFs). mdpi.commdpi.com

Dynamical Properties: Studying the dynamics of water molecules within the crystal lattice, including their vibrational motions and the kinetics of ligand exchange between the cobalt ion and the surrounding solvent. mdpi.com

Ion-Solvent Interactions: Quantifying the strength and nature of hydrogen bonding between the coordinated water molecules and the fluoride ions or other water molecules in the lattice. mdpi.com

Phase Transitions: Simulating the effects of temperature and pressure on the crystal structure, including the initial stages of dehydration or melting. researchgate.net

For example, QM/MM MD simulations on hydrated halide ions (including F⁻) have successfully detailed their hydration structure and the influence of the ion on the hydrogen bonding network of the surrounding water. mdpi.com Similarly, MD studies of hydrated cobalt-porphyrin complexes have elucidated the coordination geometry and water-binding features around the cobalt ion. acs.orgnih.gov These studies underscore the capability of MD simulations to reveal the intricate structural and dynamical behavior of CoF₂·4H₂O at the atomic scale.

Crystal Field Atomic Multiplet Calculations for XAS Spectral Interpretation

X-ray Absorption Spectroscopy (XAS) is a powerful experimental technique for probing the local geometric and electronic structure of a specific element within a compound. For 3d transition metals like cobalt, the L-edge (2p → 3d) spectra are particularly sensitive to the valence state, spin state, and the local symmetry of the absorbing atom. However, interpreting the complex fine structure of these spectra requires sophisticated theoretical modeling.

Atomic multiplet calculations, which include crystal field (or ligand field) effects, are the standard theoretical approach for simulating and interpreting the L-edge XAS of transition metal compounds. mdpi.comuctm.edu This theory models the electronic transitions by considering:

Atomic Multiplets: The full range of electronic interactions (electron-electron repulsion, spin-orbit coupling) within the cobalt ion, which splits the electronic states into a complex multiplet structure.

Crystal Field: The electrostatic field created by the surrounding ligands (in this case, fluoride ions and oxygen atoms from water), which breaks the spherical symmetry of the free ion and further splits the 3d orbital energy levels. The strength of this interaction is often denoted by the parameter 10Dq. mdpi.com

The calculated spectrum is highly sensitive to the crystal field parameters, which reflect the specific coordination geometry of the cobalt ion. By comparing simulated spectra with experimental data, researchers can extract quantitative information about the electronic ground state of the Co²⁺ ion in the CoF₂·4H₂O lattice.

While a specific application to CoF₂·4H₂O is not detailed in the searched literature, the method is broadly applied to cobalt and other transition metal compounds. For example, the approach has been used to successfully calculate the 2p XAS spectra for a wide range of 3d transition metal ions in various coordination environments. mdpi.comuctm.edu Furthermore, advanced methods can derive the necessary parameters for these multiplet calculations directly from first-principles DFT calculations, creating a powerful link between theoretical approaches.

Thermodynamic Equilibrium Composition Calculations

Thermodynamic calculations are essential for understanding the stability of a compound and predicting its behavior in chemical reactions. The standard enthalpy of formation (ΔfH°) is a key parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states.

The thermodynamic properties of cobalt(II) fluoride tetrahydrate have been determined using calorimetric methods. acs.orgwsu.edu This experimental approach involves measuring the heat changes associated with specific chemical reactions. By designing an appropriate thermochemical cycle, the enthalpy of formation for the target compound can be precisely calculated. For instance, the enthalpy of formation of CoF₂·4H₂O was determined by reacting cobalt(II) hydroxycarbonate with hydrofluoric acid solutions and measuring the reaction enthalpy via calorimetry. acs.orgwsu.edu

Knowledge of the enthalpy of formation is crucial for calculating the thermodynamic equilibrium of any process involving CoF₂·4H₂O, including its synthesis, dissolution, and decomposition. It allows for the prediction of reaction spontaneity and the calculation of equilibrium constants, providing a fundamental basis for controlling chemical processes.

Modeling of Dehydration Kinetics and Mechanisms

The thermal decomposition of cobalt(II) fluoride tetrahydrate to its anhydrous form is a critical process for the synthesis of α-CoF₂, a material with potential applications in lithium-ion batteries. wsu.edu Understanding the kinetics and mechanism of this dehydration is essential for controlling the phase and morphology of the final product. wsu.edu

Integrated thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) have been used to elucidate the dehydration pathway of CoF₂·4H₂O. wsu.edu This research has resolved previous disagreements in the literature, showing that the decomposition occurs in two distinct, irreversible steps. wsu.edu

The dehydration process can be modeled as follows:

Step 1: CoF₂·4H₂O → CoF₂·0.5H₂O + 3.5H₂O

Step 2: CoF₂·0.5H₂O → α-CoF₂ + 0.5H₂O

Kinetic analysis of the thermogravimetric data allows for the determination of the activation energy (Ea), which is the minimum energy required to initiate the reaction. The activation energy for the initial dehydration step of CoF₂·4H₂O is approximately 69 kJ/mol. wsu.edu As the reaction progresses, the activation energy changes, indicating a multi-step mechanism. wsu.edu

The table below summarizes the findings from the investigation of the dehydration pathway under dynamic heating conditions. wsu.edu

| Reaction Step | Intermediate/Final Product | Temperature Range (°C) at 10 °C/min | Key Findings |

|---|---|---|---|

| CoF₂·4H₂O → CoF₂·0.5H₂O | CoF₂·0.5H₂O (Amorphous) | 80 - 175 | Initial dehydration step. The hemihydrate intermediate phase is amorphous. |

| CoF₂·0.5H₂O → α-CoF₂ | α-CoF₂ (Crystalline) | 175 - 300 | Final dehydration to the crystalline anhydrous form. |

This detailed modeling of the dehydration kinetics and mechanism provides a clear roadmap for the controlled thermal synthesis of anhydrous α-CoF₂ from its hydrated precursor. wsu.edu

Future Research Directions and Emerging Opportunities for Cobalt 2+ ;difluoride;tetrahydrate

Exploration of Novel Synthetic Routes and Nanostructured Morphologies

The synthesis of advanced materials with precisely controlled structures is fundamental to achieving desired functionalities. For cobalt(II) fluoride (B91410) tetrahydrate, future research will likely focus on moving beyond traditional bulk synthesis methods to create nanostructured forms with high surface areas and unique properties.

Novel Synthetic Routes: Researchers are exploring versatile synthetic techniques to produce CoF₂·4H₂O and its derivatives. One promising avenue is its use as a precursor in the synthesis of more complex structures. For instance, cobalt(II) fluoride tetrahydrate has been used as a cobalt source in the solvothermal synthesis of metal-organic frameworks (MOFs), which are highly porous materials with significant catalytic potential. google.com The reaction of CoF₂·4H₂O with organic linkers like imidazole (B134444) has also led to the creation of new coordination complexes with unique crystal structures and properties. researchgate.netresearchgate.netresearchgate.net

Nanostructured Morphologies: The development of nanostructured materials, such as nanoparticles, nanowires, and thin films, is a key strategy for enhancing the performance of materials in applications like lithium-ion batteries. washington.edu The high surface area and shortened diffusion paths in nanostructures can significantly improve reaction kinetics. washington.edu Techniques such as high-energy ball milling, co-precipitation, and electrodeposition, which have been successfully applied to other transition metal compounds, could be adapted for cobalt(II) fluoride tetrahydrate to create morphologies with enhanced electrochemical activity. washington.edusigmaaldrich.com The development of nanostructured cobalt fluorides is seen as a critical step in improving ion and electron transport for better energy density and battery longevity.

| Synthetic Approach | Potential Morphology | Key Advantage |

| Solvothermal Synthesis | Metal-Organic Frameworks (MOFs) | High porosity, tunable catalytic sites google.com |

| Reaction with Organic Ligands | Coordination Complexes | Novel crystal structures and magnetic properties researchgate.netresearchgate.netresearchgate.net |

| High-Energy Ball Milling | Nanoparticles | Increased surface area sigmaaldrich.com |

| Co-precipitation | Quasi-spherical nanoparticles | Controlled particle size and morphology sigmaaldrich.com |

| Electrodeposition | Nanowall arrays, thin films | Porous structures, short ion diffusion paths washington.edu |

Deeper Understanding of Phase Transitions and Intermediate Hydration States

The hydration state of cobalt(II) fluoride significantly influences its structural and physical properties. A thorough understanding of the phase transitions between its various hydrated forms (e.g., dihydrate, tetrahydrate, hexahydrate) and the anhydrous state is crucial for its application in environments with varying temperature and humidity.

Future research will likely involve detailed studies of the dehydration process of CoF₂·4H₂O. The transformation of the water molecules within the crystal lattice is believed to play a central role in the mechanism of phase transitions. researchgate.net Understanding these transitions is critical, as the compound is known to decompose upon heating. ethernet.edu.et Investigating the intermediate hydration states that may exist during these transformations can provide insights into designing materials with greater thermal stability or with switchable properties.

Advanced in-situ characterization techniques, such as variable-temperature X-ray diffraction (VT-XRD) and thermal analysis (TGA/DSC), will be indispensable for mapping the structural changes and energetic landscapes of these phase transitions.

Advanced Spectroscopic Probes for Electronic and Magnetic Properties

The electronic configuration of the Co(II) ion imparts interesting magnetic and electronic properties to cobalt(II) fluoride tetrahydrate. Advanced spectroscopic techniques are essential for probing these characteristics at a fundamental level.

Techniques such as electronic absorption spectroscopy and magnetic susceptibility measurements are already used to characterize new complexes synthesized from CoF₂·4H₂O. researchgate.netresearchgate.netresearchgate.net Future studies could employ more sophisticated methods to gain deeper insights. For example, high-resolution photoemission spectroscopy can provide detailed information about the electronic band structure and density of states. nih.gov

Vibrational spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, has proven effective in characterizing the formation of cobalt fluorides during synthesis by identifying the characteristic vibrational modes of the Co-F bonds. Applying these advanced spectroscopic probes will allow for a comprehensive understanding of the structure-property relationships in cobalt(II) fluoride tetrahydrate and its derivatives, which is essential for their rational design in electronic and magnetic applications.

| Spectroscopic Technique | Property Investigated | Research Focus |

| Electronic Absorption Spectroscopy | d-d electronic transitions | Characterization of new cobalt complexes researchgate.netresearchgate.netresearchgate.net |

| Magnetic Susceptibility | Magnetic moment, ordering | Understanding magnetic behavior of Co(II) ions researchgate.netnih.gov |

| Photoemission Spectroscopy | Electronic band structure | Probing fundamental electronic properties nih.gov |

| ATR-FTIR Spectroscopy | Vibrational modes (Co-F bonds) | In-situ monitoring of synthesis and transformations |

Design of Next-Generation Catalytic Systems

Cobalt compounds are known for their catalytic activity in a variety of chemical reactions. Cobalt(II) fluoride tetrahydrate serves as a valuable precursor for designing next-generation heterogeneous catalysts.

A significant area of opportunity lies in the incorporation of cobalt into MOFs. By using CoF₂·4H₂O as a metal source, it is possible to synthesize MOFs with cobalt ions acting as active catalytic centers for reactions such as the oxidation of hydrocarbons. google.com The ability to modify these frameworks through post-synthetic methods, including transmetallation, allows for the creation of multi-metal systems with fine-tuned catalytic properties for specific chemical conversions. google.com

Furthermore, research into electrocatalysis has shown that Co(II) ions in a fluoride-containing electrolyte can lead to the formation of a heterogeneous cobalt-oxide catalyst active for water oxidation. This points to the potential of using cobalt(II) fluoride tetrahydrate in developing robust catalysts for renewable energy applications, such as hydrogen production from water splitting. The catalytic activity of Schiff base complexes can also be enhanced through complexation with metals like cobalt, opening another avenue for designing highly active and stable catalysts. researchgate.net

Synergistic Experimental and Computational Approaches for Predictive Material Design

The integration of computational modeling with experimental synthesis and characterization offers a powerful paradigm for accelerating the discovery and design of new materials. This synergistic approach is particularly promising for exploring the vast chemical space accessible from cobalt(II) fluoride tetrahydrate.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the structural, electronic, and magnetic properties of novel compounds and nanostructures before they are synthesized in the lab. For example, modeling can be used to:

Predict the most stable crystal structures of different cobalt fluoride hydrates.

Simulate the electronic band structure to identify promising candidates for semiconductor applications.

Model the reaction pathways and activation energies for catalytic processes involving cobalt fluoride-based materials.

These computational predictions can guide experimental efforts, making the synthesis process more efficient and targeted. In turn, experimental data from techniques like X-ray diffraction and spectroscopy can be used to validate and refine the computational models, creating a feedback loop that enhances the predictive power of the simulations. This integrated approach will be instrumental in the rational design of next-generation materials derived from cobalt(II) fluoride tetrahydrate with properties tailored for specific applications.

Q & A

Q. What are the optimal laboratory methods for synthesizing cobalt(II) difluoride tetrahydrate?

-

Methodological Answer : Cobalt(II) difluoride tetrahydrate can be synthesized by dissolving cobalt(II) hydroxide (Co(OH)₂) in hydrofluoric acid (HF). The reaction proceeds as follows:

After dissolution, slow evaporation under controlled humidity (40–60%) yields the tetrahydrate. Anhydrous CoF₂ is obtained by dehydrating the tetrahydrate at 150–200°C under inert gas to prevent oxidation .

- Key Parameters :

- Temperature: 25°C (room temperature) for hydration.

- Purity of HF: ≥48% concentration to avoid incomplete reaction.

- Dehydration conditions: Argon atmosphere, gradual heating to prevent structural collapse.

- Key Parameters :

Q. How can researchers characterize the crystal structure and purity of cobalt(II) difluoride tetrahydrate?

- Methodological Answer :

- X-ray Diffraction (XRD) : Resolves the orthogonal crystal structure of CoF₂·4H₂O (red crystals) and distinguishes it from the anhydrous tetragonal form (pink crystals) .

- Thermogravimetric Analysis (TGA) : Quantifies hydration states by measuring mass loss at 100–200°C (loss of 4H₂O) .

- Infrared (IR) Spectroscopy : Identifies O–H stretching (3200–3500 cm⁻¹) and Co–F bonds (400–500 cm⁻¹) .

- Elemental Analysis : Validates stoichiometry via cobalt content (e.g., atomic absorption spectroscopy) .

Q. What factors influence the solubility of cobalt(II) difluoride tetrahydrate in aqueous systems?

- Methodological Answer :

Solubility is temperature-dependent and influenced by pH and ionic strength.

- Experimental Protocol :

- Prepare saturated solutions at 25°C, 40°C, and 60°C.

- Filter undissolved solids and quantify dissolved Co²⁺ via titration (EDTA) or ICP-MS.

- Adjust pH (2–6) using HNO₃ or NH₄OH to assess protonation effects.

- Data Interpretation : Lower solubility at higher temperatures due to reduced hydration enthalpy. Acidic conditions (pH < 3) enhance solubility via CoF₂ + 2H⁺ → Co²⁺ + 2HF .

- Experimental Protocol :

Advanced Research Questions

Q. How does the hydration state of cobalt(II) difluoride impact its electronic and magnetic properties?

- Methodological Answer :

- Magnetic Susceptibility Measurements : Anhydrous CoF₂ exhibits antiferromagnetic ordering below 38 K, while the tetrahydrate shows paramagnetic behavior due to disrupted Co–F–Co bridging .

- UV-Vis Spectroscopy : Compare d-d transition bands (e.g., anhydrous CoF₂ at \sim700 nm vs. tetrahydrate at \sim516 nm) to assess ligand field changes .

- EPR Spectroscopy : Detect exchange interactions in mixed-metal complexes (e.g., Mn/Co systems) via linewidth analysis (g = 2.031 for coupled ions) .

Q. What experimental strategies can resolve contradictions in reported catalytic activity of cobalt(II) difluoride tetrahydrate?

- Methodological Answer :

Discrepancies often arise from surface defects or trace impurities.

- Surface Analysis : Use XPS to identify surface oxidation states (Co²⁺ vs. Co³⁺) and adsorbed species.

- Controlled Synthesis : Compare catalytic performance of samples prepared via hydrothermal vs. sol-gel methods.

- Reactivity Tests : Standardize oxygen evolution reaction (OER) protocols (e.g., Tafel plots, overpotential at 10 mA/cm²) to isolate material-specific effects .

Q. How can computational modeling complement experimental studies of cobalt(II) difluoride tetrahydrate?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate lattice parameters (e.g., rutile vs. orthogonal structures) and hydration energies .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends.

- Band Structure Analysis : Correlate experimental UV-Vis data with computed electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.